molecular formula C3H2Cl2N2O B3359881 3,4-Dichloro-1H-pyrazol-1-ol CAS No. 87844-50-6

3,4-Dichloro-1H-pyrazol-1-ol

Cat. No.: B3359881
CAS No.: 87844-50-6
M. Wt: 152.96 g/mol
InChI Key: WZSDGOFBRHSNIW-UHFFFAOYSA-N
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Description

3,4-Dichloro-1H-pyrazol-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of chlorine atoms at the 3 and 4 positions of the pyrazole ring imparts unique chemical properties to this compound. It is of interest in various fields of chemistry due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1H-pyrazol-1-ol typically involves the chlorination of 1H-pyrazol-1-ol. One common method is the reaction of 1H-pyrazol-1-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the dichlorinated product.

Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction is carried out in an inert solvent like dichloromethane, and the mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1H-pyrazol-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyrazole ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include pyrazole ketones or aldehydes.

    Reduction Reactions: Products include dechlorinated pyrazoles or modified pyrazole rings.

Scientific Research Applications

3,4-Dichloro-1H-pyrazol-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1H-pyrazol-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling.

Comparison with Similar Compounds

3,4-Dichloro-1H-pyrazol-1-ol can be compared with other similar compounds such as:

    3,5-Dichloro-1H-pyrazol-1-ol: Similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.

    3,4-Dibromo-1H-pyrazol-1-ol: Bromine atoms instead of chlorine, which can affect the compound’s reactivity and biological activity.

    1-Phenyl-1H-pyrazol-3-ol: A phenyl group instead of chlorine atoms, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3,4-dichloro-1-hydroxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2O/c4-2-1-7(8)6-3(2)5/h1,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSDGOFBRHSNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539133
Record name 3,4-Dichloro-1H-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87844-50-6
Record name 3,4-Dichloro-1H-pyrazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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